molecular formula C15H15F3N2O4S B12779458 1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine CAS No. 125056-75-9

1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine

Cat. No.: B12779458
CAS No.: 125056-75-9
M. Wt: 376.4 g/mol
InChI Key: BDSAUJICLBQPCZ-UHFFFAOYSA-N
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Description

1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine is a synthetic compound known for its unique chemical structure and properties. It features a trifluoromethyl group, which is significant in pharmaceuticals, agrochemicals, and materials due to its ability to enhance the biological activity and stability of molecules .

Preparation Methods

The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine involves several steps. One common method includes the radical trifluoromethylation of carbon-centered intermediates . This process typically requires specific reaction conditions, such as the presence of a radical initiator and a suitable solvent. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to these targets, thereby modulating their activity. This interaction can affect various pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

1-((2-Hydroxyethoxy)methyl)-6-((3-(trifluoromethyl)phenyl)thio)thymine can be compared with other compounds featuring trifluoromethyl groups. Similar compounds include:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

125056-75-9

Molecular Formula

C15H15F3N2O4S

Molecular Weight

376.4 g/mol

IUPAC Name

1-(2-hydroxyethoxymethyl)-5-methyl-6-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C15H15F3N2O4S/c1-9-12(22)19-14(23)20(8-24-6-5-21)13(9)25-11-4-2-3-10(7-11)15(16,17)18/h2-4,7,21H,5-6,8H2,1H3,(H,19,22,23)

InChI Key

BDSAUJICLBQPCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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